molecular formula C10H12N2O3 B1452356 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid CAS No. 654663-49-7

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid

Cat. No. B1452356
CAS RN: 654663-49-7
M. Wt: 208.21 g/mol
InChI Key: JIORJCFEZPQYLL-UHFFFAOYSA-N
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Description

“2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid” is a compound that contains an isonicotinoyl motif . It is a derivative of pyridine with a carboxylic acid substituent . The compound also contains a 3-hydroxy-1-pyrrolidinyl group .


Synthesis Analysis

The synthesis of compounds containing the isonicotinoyl motif, such as “2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid”, has been achieved through an efficient strategy . The compounds were synthesized and screened for their in vitro anti-inflammatory activity . Other studies have also reported the synthesis of isonicotinic acid derivatives .


Molecular Structure Analysis

The molecular structure of “2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid” is complex, involving a pyridine ring with a carboxylic acid substituent and a 3-hydroxy-1-pyrrolidinyl group . The structure of isonicotinic acid, a component of the compound, has been well-studied .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid, is widely utilized in medicinal chemistry. Its saturated five-membered structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage . This compound can be used to design novel biologically active compounds with target selectivity, potentially leading to new treatments for various diseases.

Synthesis of Bioactive Molecules

The steric factors of the pyrrolidine ring influence biological activity. The structure–activity relationship (SAR) of compounds featuring this ring is crucial for understanding how different stereoisomers and spatial orientations of substituents can lead to varied biological profiles . This is particularly relevant for drug candidates that bind to enantioselective proteins.

Pharmaceutical Synthesis

Compounds with an isoindoline nucleus, similar to the structure of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid, have significant potential in pharmaceutical synthesis. They are used to create diverse therapeutic agents due to their versatile chemical properties .

Organic Synthesis and Catalysis

Isonicotinic acid derivatives, including 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid, can act as dual and biological organocatalysts. They facilitate the synthesis of complex organic compounds under solvent-free conditions, which is beneficial for green chemistry practices .

Antioxidant Activity

The antioxidant properties of pyrrolidine derivatives are of great interest. For instance, compounds structurally related to 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid have been evaluated for their radical scavenging abilities, which is crucial for developing treatments against oxidative stress-related diseases .

Material Science

The structural motif of 2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid can be found in materials used for colorants, dyes, and polymer additives. Its chemical properties allow it to contribute to the development of photochromic materials, which change color in response to light exposure .

Future Directions

The future research directions for “2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid” and similar compounds could involve further development and fine-tuning of these scaffolds for the treatment of various conditions . There is also potential for further investigation into the structure-activity relationships of these compounds .

properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-8-2-4-12(6-8)9-5-7(10(14)15)1-3-11-9/h1,3,5,8,13H,2,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIORJCFEZPQYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696388
Record name 2-(3-Hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxy-1-pyrrolidinyl)isonicotinic acid

CAS RN

654663-49-7
Record name 2-(3-Hydroxypyrrolidin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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